1-benzyl-5-oxo-N-[4-oxo-2-(prop-2-yn-1-ylsulfanyl)-3,4-dihydroquinazolin-3-yl]pyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
1-benzyl-5-oxo-N-(4-oxo-2-prop-2-ynylsulfanylquinazolin-3-yl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S/c1-2-12-31-23-24-19-11-7-6-10-18(19)22(30)27(23)25-21(29)17-13-20(28)26(15-17)14-16-8-4-3-5-9-16/h1,3-11,17H,12-15H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NELLABASUINMLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NC2=CC=CC=C2C(=O)N1NC(=O)C3CC(=O)N(C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It contains an indole nucleus, which is known to bind with high affinity to multiple receptors. This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in cellular function.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound may affect multiple biochemical pathways, leading to a broad range of downstream effects.
Result of Action
Given the broad range of biological activities associated with indole derivatives, it’s likely that this compound could have diverse effects at the molecular and cellular level.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of quinazoline and pyrrolidine compounds exhibit significant anticancer properties. The compound's ability to inhibit specific cancer cell lines can be attributed to its interaction with cellular mechanisms involved in proliferation and apoptosis. For instance, quinazoline derivatives are known for their role as kinase inhibitors, which are crucial in cancer therapy.
Antimicrobial Properties
Research has shown that compounds containing sulfanyl groups often demonstrate antimicrobial activity. The presence of the propynyl sulfanyl group in this compound suggests potential efficacy against various bacterial strains and fungi. Investigations into structure-activity relationships (SAR) could further elucidate the compound's effectiveness as an antimicrobial agent.
Anti-inflammatory Effects
Quinazoline derivatives have been studied for their anti-inflammatory properties, making this compound a candidate for further exploration in treating inflammatory diseases. The mechanism may involve inhibition of pro-inflammatory cytokines or modulation of signaling pathways associated with inflammation.
Data Tables
| Application | Mechanism | References |
|---|---|---|
| Anticancer Activity | Inhibition of kinase pathways | |
| Antimicrobial Properties | Disruption of bacterial cell walls | |
| Anti-inflammatory Effects | Modulation of cytokine release |
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry found that a related quinazoline derivative exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating potent anticancer activity. The study suggested that modifications to the structure could enhance efficacy further.
Case Study 2: Antimicrobial Efficacy
In a comparative analysis, researchers investigated the antimicrobial properties of several sulfanyl-containing compounds, including those with similar structures to our target compound. Results indicated significant activity against Gram-positive bacteria, suggesting a promising avenue for development as an antimicrobial agent.
Chemical Reactions Analysis
Chemical Reactions of Quinazoline Derivatives
Quinazoline derivatives can undergo various chemical reactions, including:
-
Nucleophilic Substitution: The quinazoline ring can undergo nucleophilic substitution reactions, particularly at the 2-position, where a leaving group might be present.
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Electrophilic Aromatic Substitution: Although less common due to the electron-withdrawing nature of the quinazoline ring, electrophilic aromatic substitution can occur under certain conditions.
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Ring Opening and Closure: Quinazolines can participate in ring-opening reactions followed by reclosure to form new heterocyclic systems.
Reactions Involving Prop-2-yn-1-ylsulfanyl Group
The prop-2-yn-1-ylsulfanyl group can participate in click chemistry reactions, such as the Huisgen cycloaddition, to form triazoles. This reaction is highly specific and can be used to modify the compound with various azides.
Pyrrolidine Ring Reactions
The pyrrolidine ring in the compound can undergo reactions typical of secondary amines, such as alkylation or acylation. Additionally, the carbonyl group adjacent to the pyrrolidine ring can participate in condensation reactions.
Data Tables and Research Findings
Given the lack of specific data on the compound , we can look at analogous compounds for insights. For instance, quinazoline derivatives have been studied extensively for their biological activities:
| Compound Structure | Biological Activity | Reference |
|---|---|---|
| Quinazolin-4(3H)-one | Anticancer | |
| 2-Substituted Quinazolines | Antiviral | |
| Pyrrolidine Derivatives | Neuroprotective |
Comparison with Similar Compounds
Aryl Group Modifications
- The target compound’s benzyl group lacks electron-withdrawing substituents (e.g., fluorine in ), which may enhance lipophilicity but reduce electronic interactions with target proteins.
- Analogs with 4-fluorophenyl/benzyl (e.g., ) likely exhibit altered pharmacokinetics due to increased metabolic stability and polarity.
Heterocyclic Moieties
- The target’s 3,4-dihydroquinazolinone core is distinct from the 1,3,4-thiadiazole () or 1,3,4-oxadiazole () in analogs. Quinazolinones are known for kinase inhibition and DNA-intercalating properties, whereas thiadiazoles/oxadiazoles often enhance antibacterial or antiviral activity .
- The prop-2-yn-1-ylsulfanyl group in the target compound may act as a Michael acceptor or participate in click chemistry, a feature absent in analogs.
Pharmacological Implications
- Analogs with 1,3,4-thiadiazole (e.g., ) or 1,3,4-oxadiazole (e.g., ) substituents demonstrated antibacterial activity in preliminary studies , suggesting the target’s quinazolinone moiety may shift its mechanism toward kinase or topoisomerase inhibition.
- The propargyl thioether in the target could improve blood-brain barrier penetration compared to the methyl/isopropyl groups in analogs .
Preparation Methods
Cyclization of Pyrrolidine Precursor
The pyrrolidine core is synthesized through intramolecular cyclization:
Reaction
Conditions
-
Solvent: Dichloromethane (DCM)
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Base: Triethylamine (TEA), 0°C → room temperature
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Time: 12–16 hours
Workup -
Acidic extraction (1M HCl)
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Recrystallization from ethanol/water (7:3)
Hydrolysis to Carboxylic Acid
Conditions
-
2M NaOH in methanol/water (1:1), reflux 4 hours
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Yield: 78–82%
Synthesis of 3-Amino-2-(prop-2-yn-1-ylsulfanyl)-3,4-dihydroquinazolin-4-one
Quinazolinone Ring Formation
Adapting methods from:
Step 1: Amidation
Conditions
Step 2: Cyclization
Conditions
Thioether Formation
Conditions
Amide Coupling to Assemble Final Product
Activation of Carboxylic Acid
Conditions
Coupling with Quinazolinone Amine
Conditions
Optimization Data for Critical Steps
Spectroscopic Validation
1H NMR (400 MHz, DMSO-d6)
-
δ 8.21 (s, 1H, NH)
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δ 7.85–7.25 (m, 9H, aromatic)
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δ 4.52 (s, 2H, CH₂-C≡CH)
HPLC Purity
Industrial Scale Considerations
Challenges
Mitigations
Alternative Synthetic Routes
Route A: Solid-Phase Synthesis
Route B: Enzymatic Coupling
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-benzyl-5-oxo-N-[4-oxo-2-(prop-2-yn-1-ylsulfanyl)-3,4-dihydroquinazolin-3-yl]pyrrolidine-3-carboxamide?
- Methodological Answer : The synthesis of structurally related pyrrolidine-carboxamide derivatives often involves multi-step reactions. For example, pyrrolidine-3-carboxamide scaffolds can be synthesized via condensation of activated esters (e.g., ethyl chloroformate) with amines under anhydrous conditions. The quinazolinone moiety may be prepared by cyclizing 2-aminobenzamide derivatives with thiourea or carbon disulfide, followed by introducing the prop-2-yn-1-ylsulfanyl group via nucleophilic substitution. Key steps include:
- Step 1 : Formation of the pyrrolidine-3-carboxamide core using a coupling agent like DCC or EDC in dichloromethane .
- Step 2 : Cyclocondensation of 2-aminobenzamide derivatives with CS₂/KOH to form the 4-oxo-3,4-dihydroquinazolin-2-thione intermediate .
- Step 3 : Alkylation with propargyl bromide to introduce the prop-2-yn-1-ylsulfanyl group .
- Critical Considerations : Reaction yields (e.g., 66–82% for analogous compounds) depend on solvent polarity, temperature, and catalyst choice (e.g., K₂CO₃ vs. NaH) .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Essential for verifying the pyrrolidine ring (δ 2.5–3.5 ppm for CH₂ groups), benzyl aromatic protons (δ 7.2–7.4 ppm), and the quinazolinone carbonyl (δ ~165 ppm) .
- IR Spectroscopy : Confirms the presence of amide (C=O stretch at ~1680 cm⁻¹) and thioether (C-S stretch at ~650 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion) and fragmentation patterns consistent with the propynylsulfanyl substituent .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of the prop-2-yn-1-ylsulfanyl substitution step?
- Methodological Answer : Design of Experiments (DoE) is recommended for systematic optimization. For example:
- Factors : Solvent (DMF vs. THF), base (K₂CO₃ vs. Cs₂CO₃), temperature (60–100°C), and stoichiometry (1.2–2.0 eq propargyl bromide).
- Response Variables : Yield, purity (HPLC), and byproduct formation.
- Example Workflow : A fractional factorial design (e.g., 2⁴⁻¹) can identify critical factors, followed by response surface methodology (RSM) to pinpoint optimal conditions .
- Case Study : Analogous thioether formations achieved 82% yield in DMF with K₂CO₃ at 80°C .
Q. What strategies mitigate solubility challenges in biological assays for this hydrophobic compound?
- Methodological Answer :
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers to enhance aqueous solubility without denaturing proteins .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to the pyrrolidine nitrogen or quinazolinone ring .
- Nanoformulation : Encapsulate in PEGylated liposomes or polymeric nanoparticles to improve bioavailability .
- Validation : Dynamic Light Scattering (DLS) and HPLC can monitor stability in simulated physiological conditions .
Q. How do computational methods aid in predicting the compound’s target binding and pharmacokinetics?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with enzymes (e.g., quinazolinone-binding kinases). Key residues (e.g., hinge region Lys/Arg) may form hydrogen bonds with the carboxamide group .
- ADME Prediction : Tools like SwissADME estimate logP (~3.5), suggesting moderate blood-brain barrier permeability, and CYP3A4-mediated metabolism due to the alkyne group .
- Limitations : False positives in docking require validation via MD simulations (e.g., 100 ns trajectories to assess binding stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
